molecular formula C12H9ClO4S2 B071453 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid CAS No. 175137-65-2

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid

Cat. No.: B071453
CAS No.: 175137-65-2
M. Wt: 316.8 g/mol
InChI Key: WZQQSJVPCVCQKE-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid is an organic compound characterized by a thiophene ring substituted with a carboxylic acid group, a methyl group, and a sulfonyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where the thiophene derivative is treated with sulfonyl chlorides in the presence of a base such as pyridine.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives with reduced sulfonyl groups.

    Substitution: Various halogenated derivatives of the chlorophenyl ring.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

    Materials Science: Its derivatives may be used in the synthesis of conductive polymers and other advanced materials.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological pathways and enzyme activities.

Industry:

    Agriculture: Potential use as a precursor for agrochemicals.

    Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.

Mechanism of Action

The mechanism by which 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the carboxylic acid group can participate in ionic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    4-[(4-Chlorophenyl)sulfonyl]benzoic acid: Similar structure but with a benzene ring instead of a thiophene ring.

    3-Methylthiophene-2-carboxylic acid: Lacks the sulfonyl and chlorophenyl groups, making it less versatile in terms of functionalization.

Uniqueness: 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in materials science and electronics.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4S2/c1-7-10(6-18-11(7)12(14)15)19(16,17)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQQSJVPCVCQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380943
Record name 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-65-2
Record name 4-[(4-Chlorophenyl)sulfonyl]-3-methyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid

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